molecular formula C27H27N5O2 B1417418 SB590885

SB590885

カタログ番号: B1417418
分子量: 453.5 g/mol
InChIキー: MLSAQOINCGAULQ-QFMPWRQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB590885は、ミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達経路において重要な役割を果たすタンパク質であるB-Rafキナーゼの強力かつ選択的な阻害剤です。 この化合物は、特にメラノーマを含む様々な癌に関連する変異型B-Raf V600Eの活性を阻害する能力について広く研究されています .

科学的研究の応用

Efficacy Against Melanoma

In preclinical studies, SB590885 demonstrated significant growth inhibition in melanoma cell lines with B-Raf V600E mutations. It has been shown to decrease anchorage-independent growth and inhibit ERK phosphorylation, leading to reduced tumor cell proliferation . Notably, in xenograft models using A375P melanoma cells, daily administration of this compound resulted in substantial tumor volume reduction without significant toxicity .

Synergistic Effects with Other Compounds

Recent studies have explored the combination of this compound with natural compounds such as Biochanin A. This combination has been shown to enhance anti-tumor effects in hepatocellular carcinoma (HCC) by promoting apoptosis and cell cycle arrest through disruption of both ERK MAPK and PI3K/AKT pathways . In vivo studies indicated that this combination significantly reduced tumor weights and volumes compared to single treatments, highlighting its potential for improving therapeutic outcomes in aggressive cancers .

Other Combinations

This compound has also been tested alongside AKT inhibitors like ZSTK474, demonstrating a marked impact on papillary thyroid cancer cell lines by inhibiting key signaling pathways involved in tumor growth . These findings suggest that this compound can be effectively integrated into multi-drug regimens to enhance therapeutic efficacy.

Potential in Cellular Reprogramming

This compound is not limited to oncology; it has also been utilized in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). This application leverages its ability to modulate signaling pathways critical for maintaining pluripotency and cellular differentiation . Such versatility positions this compound as a valuable tool not only in cancer research but also in regenerative medicine.

Safety and Pharmacokinetics

Studies have indicated that this compound exhibits favorable pharmacokinetic properties with minimal toxicity at therapeutic doses. In animal models, doses around 50 mg/kg administered intraperitoneally showed effective plasma concentrations without significant adverse effects on body weight or organ function . Monitoring liver and kidney function markers revealed no significant toxicity associated with the compound or its combinations with other agents.

Summary Table of Key Findings

Application AreaKey FindingsReferences
Cancer TherapyPotent inhibitor of B-Raf; effective against V600E
Combination TherapySynergistic effects with Biochanin A; enhances apoptosis
Cellular ReprogrammingUsed in iPSC protocols; modulates pluripotency pathways
Safety ProfileMinimal toxicity; safe at therapeutic doses

作用機序

SB590885は、B-RafのATP結合部位に競合的に結合することによりその効果を発揮し、それによりそのキナーゼ活性を阻害します。 この阻害は、MAPKシグナル伝達経路における下流標的のリン酸化と活性化を阻害し、最終的に癌細胞における細胞増殖の抑制とアポトーシスの増加につながります . This compoundの分子標的には、B-Rafキナーゼとその下流エフェクター(MEKやERKなど)が含まれます .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、他のキナーゼに対するB-Rafに対する高い選択性において独特であり、様々な生物学的プロセスにおけるB-Rafの特定の役割を研究するための貴重なツールとなります。 B-Raf V600E変異体を高力で阻害する能力は、this compoundを他のB-Raf阻害剤と区別します .

準備方法

合成経路と反応条件

SB590885の合成は、市販の出発物質から始まり、複数の段階を伴います。重要なステップには、イミダゾール環の形成と、必要な置換基を導入するためのその後の官能基化が含まれます。 反応条件は通常、高収率と純度を達成するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、最終製品の一貫性と高純度を確保するために、自動化された反応器、連続フローシステム、および厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

SB590885は、反応性官能基の存在により、主に置換反応を受けます。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はthis compoundの様々な置換誘導体を生成する可能性があり、酸化および還元反応は分子に存在する官能基を変性させる可能性があります .

科学研究への応用

This compoundは、特に化学、生物学、医学の分野における科学研究において、幅広い用途を持っています。

類似化合物との比較

Similar Compounds

Uniqueness of SB590885

This compound is unique in its high selectivity for B-Raf over other kinases, making it a valuable tool for studying the specific role of B-Raf in various biological processes. Its ability to inhibit the B-Raf V600E mutant with high potency distinguishes it from other B-Raf inhibitors .

生物活性

SB590885 is a potent and selective inhibitor of the B-Raf kinase, a critical component in the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers, particularly melanoma. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Chemical Name : 5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime
  • Purity : ≥98%
  • Kd : 0.3 nM for B-Raf
  • Ki app values : 0.16 nM for B-Raf and 1.72 nM for c-Raf .

This compound inhibits B-Raf by stabilizing its open conformation, which is essential for its kinase activity. This inhibition leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), subsequently affecting cell proliferation and survival in tumor cells harboring the B-Raf V600E mutation .

In Vitro Studies

  • Cell Lines : this compound has been tested on various melanoma and colorectal cancer cell lines with B-Raf V600E mutations.
  • Growth Inhibition : The compound showed significant inhibition of cell proliferation in these lines, demonstrating both cytostatic and cytotoxic effects depending on concentration and exposure time .
  • Mechanistic Insights : Studies indicate that this compound preferentially inhibits ERK phosphorylation, leading to reduced proliferation and transformation of malignant cells expressing oncogenic B-Raf .

In Vivo Studies

This compound was evaluated in a xenograft model using A375P melanoma cells. Mice treated with 50 mg/kg daily injections exhibited significant tumor volume reduction compared to control groups. Notably, the treatment did not result in substantial body weight changes, indicating a favorable safety profile .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other agents:

  • Biochanin A : This combination promoted greater apoptosis and cell cycle arrest in hepatocellular carcinoma (HCC) cells than either agent alone. The treatment inhibited both ERK MAPK and PI3K/AKT pathways, significantly reducing tumor growth in vivo without evident hepatorenal toxicity .
  • Magnolin : Similar synergistic effects were observed with magnolin, enhancing the anti-proliferative effects against HCC cells by disrupting key signaling pathways involved in cancer progression .

Summary of Research Findings

Study TypeFindingsReference
In VitroInhibition of cell proliferation in B-Raf V600E mutant cell lines; ERK phosphorylation decreased significantly
In VivoSignificant tumor volume reduction in A375P xenograft model; minimal body weight changes observed
Combination TherapyEnhanced apoptosis and cell cycle arrest when combined with Biochanin A or Magnolin; effective against HCC

特性

IUPAC Name

(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSAQOINCGAULQ-QFMPWRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB590885
Reactant of Route 2
SB590885
Reactant of Route 3
SB590885
Reactant of Route 4
Reactant of Route 4
SB590885
Reactant of Route 5
Reactant of Route 5
SB590885
Reactant of Route 6
Reactant of Route 6
SB590885

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。